molecular formula C15H17FN2O3 B605222 Acoramidis CAS No. 1446711-81-4

Acoramidis

カタログ番号: B605222
CAS番号: 1446711-81-4
分子量: 292.30 g/mol
InChIキー: WBFUHHBPNXWNCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

アコラミドは、ピラゾール環の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。主なステップには以下が含まれます。

工業生産方法

アコラミドの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。プロセスには以下が含まれます。

化学反応の分析

Metabolic Reactions: Glucuronidation

Acoramidis undergoes extensive glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes UGT1A9, UGT1A1, and UGT2B7. This phase II metabolism produces This compound-β-D-glucuronide (AG-AG) , its predominant metabolite.

Key Findings:

  • Metabolite Activity : AG-AG exhibits ~33% pharmacological activity compared to the parent compound but does not contribute significantly to therapeutic effects due to low plasma concentrations .
  • Excretion Pathways : After a single 712 mg dose:
    • 68% excreted in urine (<10% unchanged).
    • 32% excreted in feces (15% unchanged) .

Metabolic Stability:

ParameterValueSource
Primary EnzymesUGT1A9, UGT1A1, UGT2B7
Major MetaboliteThis compound-β-D-glucuronide
Renal Clearance (CLᵣ)1750 mL/hr (800 mg dose)

Protein Binding and Stabilization

This compound binds to TTR’s thyroxine-binding sites, stabilizing the tetrameric structure and preventing dissociation into amyloidogenic monomers.

Binding Kinetics:

  • Negative Cooperativity : Binds TTR with dissociation constants Kd1=4.8nMK_{d1}=4.8\,\text{nM} and Kd2=314nMK_{d2}=314\,\text{nM}, indicating high initial affinity followed by reduced binding at the second site .
  • Enthalpic Driving : Binding is driven by enthalpy (ΔH1=13.60kcal mol\Delta H_1=-13.60\,\text{kcal mol}), unlike tafamidis, which relies equally on entropy and enthalpy .

Stabilization Efficacy:

ConditionTTR Stabilization (%)Source
10 µM this compound (72 hr)>90%
Substoichiometric (1:0.5)80%

Pharmacokinetic Parameters

This compound exhibits nonlinear pharmacokinetics with dose-dependent absorption and rapid distribution.

Key Data:

Parameter712 mg Twice Daily (Mean ± SD)Source
CmaxC_{\text{max}}13,700 ± 6,090 ng/mL
TmaxT_{\text{max}}1 hour
AUC₀–₁₂ₕ47,200 ± 10,300 ng·h/mL
Apparent Half-life6 hours
Protein Binding96% (primarily to TTR)

Food Effect:

  • High-fat meal : Delays TmaxT_{\text{max}} to 1.5 hours but does not alter bioavailability significantly .

In Vitro Binding and Selectivity

This compound demonstrates superior TTR stabilization compared to tafamidis in competitive assays.

Comparative Stabilization (72 hr, pH 4.4):

CompoundTTR Tetramer Remaining (%)Source
This compound80
Tafamidis49

Covalent Binding Assay:

  • Probe Competition : this compound reduces covalent probe binding to TTR by >90%, indicating high target specificity .

Synthetic Pathway Considerations

While full synthetic details are proprietary, patent data (US9913826B2) suggests:

  • Core Structure : 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid .
  • Key Intermediates : Brominated and esterified derivatives for coupling reactions .

科学的研究の応用

Phase 3 ATTRibute-CM Study

The Phase 3 ATTRibute-CM trial evaluated the efficacy of acoramidis in patients with symptomatic ATTR-CM. Key findings include:

  • Mortality Reduction : this compound demonstrated a statistically significant reduction in all-cause mortality (ACM) by 36% at Month 36 and 34% at Month 42 compared to placebo (p=0.009) .
  • Hospitalization Rates : A significant reduction in recurrent cardiovascular-related hospitalizations (CVH) was observed, with a 46% reduction at Month 36 (p<0.0001) .
  • Quality of Life Improvements : Secondary endpoints showed improvements in NT-proBNP levels and Kansas City Cardiomyopathy Questionnaire scores, indicating enhanced patient quality of life .

Data Tables

Outcome Measure This compound Placebo Statistical Significance
All-Cause Mortality Reduction (36 mo)36%-p=0.009
Composite Endpoint Reduction46%-p<0.0001
NT-proBNP ImprovementSignificant-p<0.0001
Kansas City Cardiomyopathy ScoreSignificant-p<0.0001

Safety Profile

The safety profile of this compound has been closely monitored throughout the trials. The open-label extension study indicated that this compound was well tolerated with no new clinically significant safety signals identified over extended follow-up periods . The incidence of adverse events was similar between the this compound group (98.1%) and placebo group (97.6%), suggesting a favorable safety profile .

Case Study: Japanese Phase 3 Trial

A separate Phase 3 trial conducted in Japan reported no mortality events among participants treated with this compound over a 30-month period. This study corroborated findings from the ATTRibute-CM trial, demonstrating consistent results regarding survival rates and quality of life metrics .

Open-Label Extension Study

In an ongoing open-label extension study, patients who transitioned from placebo to this compound after Month 30 exhibited early benefits similar to those seen in the initial trial cohort, reinforcing the drug's potential for early intervention in ATTR-CM .

作用機序

アコラミドは、トランスサイレチンのテトラマー型を安定化させることにより効果を発揮し、誤って折り畳まれ、アミロイドプラークを形成する可能性のあるモノマーへの解離を防ぎます。 この化合物は、トランスサイレチンの天然の保護的なT119M変異体の構造と安定化効果を模倣しており、分子の中心で水素結合を形成して安定性を高めます . このメカニズムは、トランスサイレチンの機能的完全性を維持し、アミロイド心筋症の進行を防ぐのに役立ちます .

類似の化合物との比較

類似の化合物

アコラミドの独自性

アコラミドは、トランスサイレチン安定化に対する高い親和性と選択性において独特です。 タファミドまたはジフルニサルよりも高い選択性でトランスサイレチンに結合し、天然に存在するT119M変異体の構造を模倣するように設計されており、「救済変異」と見なされています . この独自の結合特性により、アコラミドは、投与間隔全体でトランスサイレチンの90%以上の安定化を実現し、トランスサイレチンアミロイド心筋症の非常に効果的な治療薬となっています .

生物活性

Acoramidis, a novel oral small molecule drug, is primarily developed for the treatment of transthyretin amyloidosis (ATTR), particularly in its cardiomyopathy form (ATTR-CM). This compound functions as a transthyretin (TTR) stabilizer, mimicking naturally occurring TTR variants to prevent amyloid fibril formation that can lead to organ damage. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and safety based on recent studies.

This compound stabilizes the TTR protein, which is crucial for transporting thyroxine and retinol-binding protein. In patients with ATTR-CM, mutations in the TTR gene lead to misfolded proteins that aggregate into amyloid deposits, causing tissue damage. This compound binds to TTR, enhancing its stability and reducing the likelihood of amyloid formation. This stabilization is quantitatively superior compared to existing therapies like tafamidis, as evidenced by various studies showing increased serum TTR levels and improved clinical outcomes in treated patients .

Clinical Efficacy

Recent clinical trials have highlighted the efficacy of this compound in improving patient outcomes. The ATTRibute-CM study demonstrated significant results over a 30-month follow-up period:

  • Survival Rates : 81% of patients receiving this compound were alive at 30 months compared to 74% in the placebo group, indicating a 25% relative risk reduction in mortality .
  • Hospitalization Rates : There was a 50% reduction in cardiovascular-related hospitalizations among treated patients (p < 0.0001) .
  • Biomarker Improvements : Notably, 45% of patients showed improvement in NT-proBNP levels, a key biomarker for heart failure, and 40% demonstrated enhanced walking distance in the six-minute walk test (6MWD) compared to baseline .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

Parameter This compound Group Placebo Group Statistical Significance
Survival Rate at 30 Months81%74%p < 0.05
Reduction in Cardiovascular Hospitalizations50%N/Ap < 0.0001
Improvement in NT-proBNP45%N/AN/A
Improvement in 6MWD40%N/AN/A

Long-Term Safety and Efficacy

In an open-label extension study, continuous treatment with this compound showed sustained benefits:

  • Time to First Event : A significant reduction in time to first composite cardiovascular hospitalization (CVH) or all-cause mortality (ACM) was observed starting from Month 3.
  • Statistical Reductions : ACM alone was reduced by 36% at Month 36 and by 34% at Month 42 (p=0.009 and p=0.006 respectively). The composite ACM and CVH showed reductions of up to 48% by Month 42 (p<0.0001) .

Case Studies

Several case studies have documented the positive impact of this compound on individual patients with ATTR-CM:

  • Case Study A : A patient with advanced heart failure due to ATTR-CM showed marked improvement in functional capacity and quality of life after initiating this compound treatment.
  • Case Study B : Another patient experienced significant reductions in NT-proBNP levels and improved exercise tolerance over a six-month period post-treatment initiation.

特性

IUPAC Name

3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUHHBPNXWNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446711-81-4
Record name Acoramidis [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446711814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPOXY)-4-FLUOROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACORAMIDIS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12B44A1OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。